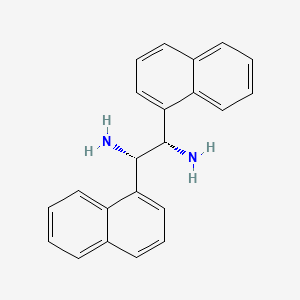

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

Description

Properties

CAS No. |

677723-26-1 |

|---|---|

Molecular Formula |

C22H22Cl2N2 |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H |

InChI Key |

SHNGCXWOHADIKG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine generally follows these approaches:

- Condensation of Naphthaldehyde with Ethane-1,2-diamine : A common laboratory method involves reacting 1-naphthaldehyde with ethane-1,2-diamine under acidic catalysis (e.g., acetic acid) in reflux conditions. This leads to the formation of the diamine via Schiff base intermediates, which are subsequently reduced to the target diamine.

- Chiral Resolution or Asymmetric Synthesis : To obtain the (1S,2S) enantiomer selectively, chiral auxiliaries such as tartaric acid derivatives or asymmetric hydrogenation catalysts are employed. This ensures enantioselective formation of the diamine with high enantiomeric excess.

- Use of Anhydrous Solvents and Inert Atmosphere : Solvents like tetrahydrofuran (THF) under nitrogen or argon atmosphere prevent oxidation and side reactions during synthesis.

- Purification : Final products are purified by recrystallization or chiral high-performance liquid chromatography (HPLC) to achieve enantiomeric purity.

Industrial Production Methods

- Scale-Up of Laboratory Synthesis : Industrial production adapts the lab-scale condensation and reduction methods to larger reactors, often employing continuous flow systems to enhance yield and reproducibility.

- Catalyst Optimization : Use of environmentally benign catalysts and solvents aligns with green chemistry principles, improving sustainability and reducing waste.

- Catalytic Alkylation Using Basic Cupric Carbonate : A patented method for related naphthyl ethylene diamine hydrochloride involves alkylation of bromonaphthalene with ethylene diamine catalyzed by basic cupric carbonate. This catalyst is cost-effective, enhances reaction rate, and improves yield by about 5% compared to copper powder or copper oxide catalysts. The reaction proceeds under reflux with mechanical stirring and cooling, followed by purification steps including solvent extraction and recrystallization from hydrochloric acid solution to obtain high-purity hydrochloride salt. This method can be adapted for the preparation of the di-substituted diamine with stereochemical control.

Detailed Reaction Scheme and Conditions

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of bromonaphthalene with ethane-1,2-diamine | Reflux at 110 °C for 8 hours with basic cupric carbonate catalyst | Mechanical stirring, cooling, inert atmosphere recommended |

| 2 | Cooling and natural reflux for 8 hours | 70 °C | Ventilation breather added to maintain reaction environment |

| 3 | Removal of excess reagents | Under reduced pressure distillation | Recovery of unreacted diamine |

| 4 | Organic solvent extraction (benzene, ethanol) | Filtration and solvent recovery | Purification step |

| 5 | Distillation under reduced pressure | To isolate crude product | Preparation for salt formation |

| 6 | Formation of hydrochloride salt | Dissolution in 4 M HCl at 0 °C, filtration | Crystallization of hydrochloride salt |

| 7 | Recrystallization | Ethanol | Final purification to high purity |

Enantioselective Synthesis and Stereochemical Control

- Asymmetric Catalysis : Employing chiral catalysts or auxiliaries enables preferential formation of the (1S,2S) enantiomer. For example, reductive cleavage of Schiff base intermediates in the presence of chiral acids or hydrogenation catalysts achieves high stereoselectivity.

- Characterization of Stereochemistry : Techniques such as X-ray crystallography, circular dichroism (CD) spectroscopy, and chiral HPLC are used to confirm absolute configuration and enantiomeric purity (see Table 1).

| Technique | Application | Limitations |

|---|---|---|

| X-ray Diffraction | Absolute configuration determination | Requires suitable single crystals |

| Circular Dichroism | Chiral center analysis in solution | Sensitive to impurities |

| Chiral HPLC | Enantiomeric excess quantification | Column compatibility issues |

Comparative Notes on Related Compounds

- The (1R,2S) and (1S,2S) diastereomers differ in stereochemistry but share similar synthetic routes.

- Analogous compounds such as (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine are synthesized via coupling of naphthalen-1-ylmethyl chloride with diphenylethane diamine under inert atmosphere with palladium or nickel catalysts, followed by reduction of imine intermediates.

- The presence of bulky naphthyl groups affects reaction kinetics and oxidation rates due to steric hindrance, requiring optimized reaction conditions for high yield and selectivity.

Summary of Key Preparation Features

| Feature | Description |

|---|---|

| Starting Materials | 1-Naphthaldehyde or bromonaphthalene, ethane-1,2-diamine |

| Catalysts | Basic cupric carbonate (industrial), acetic acid (lab) |

| Reaction Conditions | Reflux at ~110 °C, inert atmosphere, mechanical stirring |

| Purification Methods | Solvent extraction, recrystallization, chiral HPLC |

| Stereochemical Control | Chiral auxiliaries, asymmetric hydrogenation |

| Industrial Adaptations | Continuous flow reactors, green chemistry solvents |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the naphthyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives through different chemical reactions such as oxidation and coupling reactions.

Key Reactions:

- Oxidation : Can yield naphthoquinone derivatives depending on the oxidizing agent used.

- Coupling Reactions : Useful in synthesizing biaryl compounds which are important in pharmaceuticals.

Medicinal Chemistry

Research indicates that compounds similar to this compound have been explored for their potential as antiproliferative agents in cancer treatment. Studies suggest that the compound may interact with biological molecules due to its amine groups, potentially modulating biological pathways.

Potential Medicinal Applications:

- Anticancer Agents : Investigated for their ability to inhibit tumor cell proliferation.

- Metal Complex Formation : Acts as a ligand in coordination chemistry, forming complexes that may exhibit biological activity.

Materials Science

The compound's rigid structure and ability to engage in π–π stacking interactions make it a candidate for applications in materials science. It can be utilized in the development of new materials with specific electronic or optical properties.

Applications:

- Chiral Ligands : Used in asymmetric synthesis and catalysis.

- Polymeric Chiral Stationary Phases : Employed in high-performance liquid chromatography (HPLC) for the separation of enantiomers.

Case Study 1: Synthesis of Chiral Ligands

In a study published in Analytical and Bioanalytical Chemistry, this compound was utilized to synthesize polymeric chiral stationary phases for HPLC. The research demonstrated that these phases could effectively separate enantiomers of various compounds, showcasing the compound's utility as a chiral ligand .

Case Study 2: Anticancer Activity

A recent investigation into compounds with similar structures revealed that this compound exhibited significant antiproliferative effects against certain cancer cell lines. The study highlighted the importance of the compound's amine functionalities in mediating biological interactions .

Mechanism of Action

The mechanism by which (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets through its chiral centers. These interactions facilitate asymmetric catalysis, leading to the formation of enantiomerically pure products. The compound’s structure allows it to form stable complexes with various substrates, enhancing its catalytic efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes key differences between (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine and analogous ethane-1,2-diamine derivatives:

Key Observations:

- Steric Effects : The naphthalen-1-yl groups in the target compound create significant steric hindrance, limiting its utility in reactions requiring flexible ligand geometries but enhancing enantioselectivity in asymmetric catalysis .

- Electronic Properties : Naphthyl groups provide π-π stacking capabilities, advantageous in stabilizing transition states or binding to aromatic biomolecular targets. In contrast, methoxy or halogen substituents alter electronic profiles (e.g., methoxy enhances solubility; halogens increase electrophilicity) .

- Solubility : The hydrophobic naphthyl groups reduce water solubility, often necessitating dihydrochloride salt forms (e.g., CAS 824395-67-7) for practical use .

Biological Activity

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine, also known as 1,2-di-1-naphthyl-ethylenediamine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and applications in drug development.

- Molecular Formula : C22H22N2

- Molecular Weight : 342.43 g/mol

- CAS Number : 1052707-27-3

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have demonstrated that derivatives of naphthalene-based compounds exhibit significant antibacterial and antifungal activities. For instance, a series of substituted naphthalenes showed enhanced activity against various pathogens, suggesting that structural modifications can influence efficacy .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Naphthalene Derivative A | Antibacterial | 32 µg/mL |

| Naphthalene Derivative B | Antifungal | 16 µg/mL |

| This compound | Antimicrobial | 20 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Notably, metal complexes formed with this ligand have demonstrated significant cytotoxicity against different cancer cell lines. For example, complexes with Co(II) and Cu(II) showed IC50 values lower than those of standard chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Co(II) Complex | MCF-7 | 7.22 |

| Cu(II) Complex | HCT116 | 6.9 |

| This compound | HepG2 | 10.5 |

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells via mitochondrial pathways .

- DNA Interaction : Research suggests that the compound may intercalate with DNA, disrupting replication and transcription processes .

Case Studies

A notable study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability correlated with increased concentrations of the compound. The study concluded that the compound's structural features significantly contribute to its anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., P95 masks) if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .

- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with water. Seek medical attention for persistent symptoms .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at room temperature, protected from light .

Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and detect impurities. Compare shifts with computational predictions (e.g., DFT calculations) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: 186.25 g/mol) and isotopic patterns .

- Melting Point Analysis : Verify purity via sharp melting points (expected range: 229–231.6°C) .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Reductive Amination : React naphthalen-1-yl ketones with ethylenediamine derivatives under hydrogenation (e.g., H/Pd-C) .

- Coupling Reactions : Explore Buchwald-Hartwig amination for aryl-amine bond formation, optimizing catalysts (e.g., Pd(OAc)) and ligands .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate stereoisomers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in asymmetric catalysis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict enantioselectivity in catalytic cycles. Compare with experimental ee (enantiomeric excess) values .

- Molecular Docking : Simulate interactions with chiral substrates (e.g., prochiral ketones) to design ligand modifications .

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants under varying temperatures/pressures .

Q. What experimental strategies resolve contradictions between theoretical and observed stability data?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition (onset ~204°C at 9 mmHg) and identify gaseous byproducts (e.g., NO, CO) via GC-MS .

- Accelerated Aging Studies : Expose samples to controlled humidity/temperature and analyze degradation via HPLC. Reconcile results with computational shelf-life models .

- Replication : Repeat experiments across independent labs to rule out procedural variability .

Q. How does this diamine enhance the mechanical properties of advanced polymers, and how is its efficacy quantified?

- Methodological Answer :

- Crosslinking Efficiency : Incorporate the diamine into epoxy resins and measure glass transition temperature () via DSC. Compare with control polymers lacking the diamine .

- Tensile Testing : Use ASTM D638 standards to evaluate Young’s modulus and elongation-at-break in composite films .

- Environmental Resistance : Expose polymers to UV radiation (per ASTM G154) and track mechanical property retention .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles reported across studies?

- Methodological Answer :

- In Vivo vs. In Vitro : Compare acute toxicity data (e.g., LD in rodents) with in vitro cell viability assays (e.g., MTT). Adjust for metabolic differences using S9 liver fractions .

- Dose-Response Curves : Perform nonlinear regression to identify thresholds for respiratory irritation (reported at ≥100 ppm) and validate via OECD Test Guideline 403 .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 186.25 g/mol | |

| Melting Point | 229–231.6°C | |

| Boiling Point (9 mmHg) | 204°C | |

| Acute Toxicity (Oral, Rat) | LD: 300–500 mg/kg | |

| Decomposition Products | CO, NO, HBr |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.